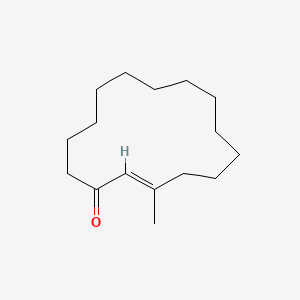

2-Cyclopentadecen-1-one, 3-methyl-

Beschreibung

Contextualization within Macrocyclic Ketone Chemistry

Macrocyclic ketones are a well-established class of compounds, many of which are prized for their unique and powerful aromas, particularly musk. wikipedia.org The study of these large-ring systems has been a dynamic area of research, driven by their presence in natural products and their commercial value in the fragrance industry. wikipedia.org The synthesis of macrocycles like 2-Cyclopentadecen-1-one, 3-methyl- presents unique challenges due to the entropic and enthalpic barriers to forming large rings, making the development of efficient synthetic routes a key focus of research.

Significance as a Synthetic Intermediate for Macrocyclic Natural Products and Analogues

Beyond its direct application as a fragrance ingredient, 2-Cyclopentadecen-1-one, 3-methyl- holds importance as a synthetic intermediate. Its synthesis via intramolecular condensation of diones serves as a model for constructing other complex macrocyclic frameworks. google.com The methodologies developed for its production can be adapted for the synthesis of various natural products and their analogues that contain a macrocyclic ketone core.

Historical Development of Research on 2-Cyclopentadecen-1-one, 3-methyl-

The quest for synthetic alternatives to natural musk, which was historically obtained from the musk deer, spurred significant research into artificial musk compounds. wikipedia.org This led to the discovery and synthesis of various classes of synthetic musks, including the macrocyclic ketones. The elucidation of the structure of muscone (B1676871), a naturally occurring macrocyclic ketone, by Leopold Ružička was a pivotal moment in this field. wikipedia.org Research into related structures, such as 2-Cyclopentadecen-1-one, 3-methyl-, followed, with a focus on developing cost-effective and efficient industrial-scale syntheses. google.com Firmenich, a major player in the fragrance industry, has been instrumental in the research and commercialization of this compound under the trade name Muscenone®. firmenich.comleffingwell.com

Chemical and Physical Properties

The properties of 2-Cyclopentadecen-1-one, 3-methyl- can vary slightly depending on the specific isomer. The compound is also known by several synonyms, including Muscenone and 3-Methylcyclopentadec-2-en-1-one. chemnet.com

Table 1: Physicochemical Properties of 2-Cyclopentadecen-1-one, 3-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈O |

| Molecular Weight | 236.39 g/mol |

| Appearance | Liquid |

| Boiling Point | 357.225 °C at 760 mmHg |

| Flash Point | 158.907 °C |

| Density | 0.863 g/cm³ |

| Refractive Index | 1.45 |

| Vapor Pressure | 0.00002770 Torr at 25°C |

Data sourced from multiple references. chemnet.comgoogle.comepo.org

Synthesis and Research Findings

The primary route for synthesizing 2-Cyclopentadecen-1-one, 3-methyl- involves the intramolecular aldol (B89426) condensation of 2,15-hexadecanedione (B93339). google.com This reaction is typically carried out in the gas phase using a catalyst, such as a compound of a Group 2 element on the periodic table (e.g., magnesium oxide, calcium oxide, or zinc oxide). google.com This method is favored for its efficiency and economic viability on an industrial scale. google.com

An alternative synthesis route starts from cyclododecanone. Through a multi-step process, 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene is synthesized, which is then isomerized in the presence of phosphoric acid to yield a racemic mixture of Muscenone®. scentree.co

Research has also focused on the enantioselective synthesis of specific isomers of 2-Cyclopentadecen-1-one, 3-methyl-, as different isomers can exhibit distinct olfactory characteristics. leffingwell.com For instance, the (Z)-isomer is noted for its nitromusk character and is particularly valued in perfumery. leffingwell.com

Table 2: Spectroscopic Data of a Related Compound, 3-methylcyclopent-2-en-1-one

| Spectroscopic Technique | Key Features |

|---|---|

| Infrared (IR) Spectrum | |

| Mass Spectrum (EI) | Molecular Weight: 96.1271 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22442-01-9 |

|---|---|

Molekularformel |

C16H28O |

Molekulargewicht |

236.39 g/mol |

IUPAC-Name |

(2E)-3-methylcyclopentadec-2-en-1-one |

InChI |

InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h14H,2-13H2,1H3/b15-14+ |

InChI-Schlüssel |

RLAOJKCSTGZACZ-CCEZHUSRSA-N |

Isomerische SMILES |

C/C/1=C\C(=O)CCCCCCCCCCCC1 |

Kanonische SMILES |

CC1=CC(=O)CCCCCCCCCCCC1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Strategies for 2 Cyclopentadecen 1 One, 3 Methyl

Enantioselective Synthesis Approaches

The quest for enantiomerically pure 3-methylcyclopentadecanone (muscone) has driven the development of several asymmetric synthetic routes starting from or passing through its unsaturated precursor, 2-Cyclopentadecen-1-one, 3-methyl-. These methods can be broadly categorized into catalytic asymmetric hydrogenations and strategies that build the chiral macrocycle from smaller, enantiopure fragments.

Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation represents a highly efficient method for establishing the stereocenter at the C-3 position of the cyclopentadecanone (B167302) ring. This involves the reduction of the carbon-carbon double bond of 2-Cyclopentadecen-1-one, 3-methyl- using a chiral catalyst.

Ruthenium(II) complexes featuring chelating bisphosphine ligands, such as 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (B19580) (p-tolyl-BINAP), are powerful catalysts for the asymmetric hydrogenation of various functional groups, including ketones. nih.govacs.org The mechanism of these hydrogenations is often described as a nonclassical metal-ligand bifunctional process. nih.gov In this mechanism, a Ru-H hydride and a proton from an N-H group on an ancillary diamine ligand are transferred concurrently to the carbonyl group of the substrate via a six-membered, pericyclic transition state, without direct coordination of the substrate's carbonyl oxygen to the metal center. nih.gov

The catalytic activity and stereoselectivity of these p-tolyl-BINAP-Ru(II) systems are significantly influenced by reaction conditions such as the solvent and the presence of additives like alkaline bases. nih.govepa.gov Cationic complexes of the general formula [RuX((S)-BINAP)(arene)]Y (where the arene can be p-cymene) have proven to be highly efficient catalyst precursors for the hydrogenation of α- and β-keto esters, achieving excellent diastereo- and enantioselectivities. epa.gov While direct application to 2-Cyclopentadecen-1-one, 3-methyl- is a subject of specific investigation, the established effectiveness of these catalysts on similar substrates underscores their potential.

Table 1: Representative p-tolyl-BINAP-Ru(II) Catalyzed Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Key Features | Reported Selectivity |

|---|---|---|---|

| Aromatic Ketones (e.g., Acetophenone) | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] |

Metal-ligand bifunctional mechanism; base accelerates reaction. | Up to 82% ee for (R)-phenylethanol. nih.govacs.org |

| β-Keto Esters | Cationic Ru(II) complex with p-tolyl-BINAP derivatives | High efficiency for related keto-functionalized substrates. | Up to 98% de and 99% ee for syn-alcohol products. epa.gov |

Homogeneous palladium-based catalysts have emerged as versatile tools for asymmetric hydrogenation, complementing the more traditional rhodium and ruthenium systems. rsc.orgsigmaaldrich.com Palladium catalysts have shown significant progress in the asymmetric reduction of a variety of unsaturated compounds, including ketones. rsc.org

Recent advancements have demonstrated the utility of palladium catalysts in the asymmetric hydrogenation of lactones under base-free conditions, a transformation that presents similar challenges to the reduction of α,β-unsaturated ketones. These systems can operate through dynamic kinetic resolution to afford chiral products with high enantioselectivity. The development of palladium-catalyzed hydrogenation of α,β-unsaturated lactones, where enantioselectivity is derived from the reduction of the C=C bond, provides a strong precedent for its application to substrates like 2-Cyclopentadecen-1-one, 3-methyl-. The success of these reactions often relies on the design of specific chiral ligands and the optimization of reaction conditions to achieve high yields and optical purity. nih.gov

Table 2: Homogeneous Palladium-Catalyzed Asymmetric Hydrogenation of Related Substrates

| Substrate Class | Catalyst Type | Conditions | Key Finding |

|---|---|---|---|

| Lactones | Palladium complex with chiral phosphine (B1218219) ligands | Base-free | First example of asymmetric hydrogenation of esters under base-free conditions. |

| N-Heteroarenes (e.g., Indoles) | Pd(OCOCF₃)₂ with chiral H₈-BINAP ligand | Brønsted acid co-catalyst | High tolerance for strong acids, achieving high yields and enantioselectivity. nih.gov |

Chiral Building Block Strategies

An alternative to asymmetric catalysis on the pre-formed macrocycle is the construction of the ring from smaller, enantiomerically pure starting materials, often referred to as chiral building blocks or chirons. consensus.app This approach embeds the desired stereochemistry into the precursor molecules before the final ring-closing step.

A notable strategy for installing the chiral methyl group is through the ring-opening of a chiral lactone. chemicalbook.com Specifically, the synthesis of (R)-muscone has been achieved via the ring-opening of (R)-(+)-β-methyl-β-propiolactone. chemicalbook.comresearchgate.net This reaction is typically carried out using a functionalized organocuprate reagent, which attacks the lactone to form a long-chain carboxylic acid precursor. This method is highly effective, proceeding with almost no loss of optical purity from the starting lactone. chemicalbook.com The resulting chiral open-chain molecule is then subjected to a macrocyclization reaction, often ring-closing metathesis (RCM), to form the 15-membered ring of the target muscone (B1676871). researchgate.net

Table 3: Synthesis via Chiral Lactone Ring-Opening

| Chiral Building Block | Key Reaction | Intermediate | Outcome |

|---|---|---|---|

| (R)-(+)-β-methyl-β-propiolactone | Ring-opening with a functionalized organocuprate | Chiral carboxylic acid precursor | Construction of the chiral precursor with no significant loss of enantiomeric excess. chemicalbook.comresearchgate.net |

When a racemic synthesis is more practical, optical resolution can be employed to separate the desired enantiomer from a racemic mixture of a precursor or the final product. A practical synthesis of (R)-(-)-muscone has been successfully achieved through the optical resolution of racemic (dl)-muscone. researchgate.net This separation was accomplished using tartaric acid derivatives as resolving agents. researchgate.net This classical technique relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomeric salts exhibit different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. Following separation, the desired enantiomer is recovered from the diastereomeric salt. The use of inexpensive derivatives of naturally occurring chiral compounds like tartaric acid makes this an attractive method for large-scale production. psu.edu

Table 4: Optical Resolution of Muscone

| Mixture to be Resolved | Resolving Agent | Technique | Result |

|---|---|---|---|

| Racemic (dl)-muscone | Tartaric acid derivatives | Diastereomeric salt formation and fractional crystallization | Practical synthesis of enantiomerically pure (R)-(-)-muscone. researchgate.net |

Kinetic Resolution and Enantioconvergent Transformations

An efficient pathway to enantiomerically enriched (R)-muscone involves kinetic resolution. lookchem.com One such method utilizes a Corey-Bakshi-Shibata (CBS) reduction for the kinetic resolution of a bicyclic enone intermediate. chimia.ch This process allows for the separation of enantiomers, leading to the synthesis of the desired (R)-enantiomer. lookchem.com

Another approach is an enantioconvergent transformation, which can convert a racemic starting material into a single enantiomeric product. lookchem.com For instance, a palladium(II)-catalyzed, position-selective cyclization has been employed as a key step in an enantioconvergent synthesis of (R,Z)-5-muscenone and subsequently (R)-muscone. lookchem.com Additionally, a dynamic kinetic resolution of an aldol (B89426) intermediate has been achieved using sodium N-methylephedrate, providing an enantioselective aldol condensation reaction with enantiomeric excesses up to 76%. chimia.ch This method offers a practical route to (R)-muscone from an achiral macrocyclic diketone. chimia.ch

Chemo- and Regioselective Transformations

The precise control of chemical reactions to target specific functional groups and positions within the molecule is paramount in the synthesis of complex structures like 2-Cyclopentadecen-1-one, 3-methyl-. Key transformations include the isomerization of double bonds and the selective hydrogenation of the α,β-unsaturated system.

Double Bond Isomerization Mechanisms

The position of the double bond in the cyclopentadecene (B13795432) ring is crucial for the molecule's properties. Isomerization from a β,γ-unsaturated position to the more thermodynamically stable α,β-conjugated system is a key synthetic step. Various catalytic systems have been developed to facilitate this transformation efficiently.

Mechanisms often involve an intermediate formed with the catalyst. For instance, rhodium(I) catalysts can facilitate a tandem C-C coupling and intramolecular redox isomerization sequence. acs.org In this process, a rhodium hydride species is formed in situ, which acts as a crucial mediator. acs.org Another approach involves primary amino catalysis, which can mimic enzymatic double bond migration in unsaturated ketones. acs.org Carboxylate salts have also been shown to be effective catalysts for the isomerization of β,γ-unsaturated thioesters to their α,β-unsaturated counterparts, with a mechanism that involves a rate-determining protonation of an enolate intermediate. nih.gov Transition metal salts from the 4th period of the periodic table can also be employed for the catalytic isomerization of olefinically unsaturated compounds to their more stable isomers. google.com

The catalytic conversion of related cyclic allylic alcohols, such as 3-methyl-2-cyclohexen-1-ol, into the corresponding saturated ketone (3-methylcyclohexanone) or the isomerized α,β-unsaturated ketone (3-methyl-2-cyclohexenone) has been studied using ruthenium complexes. researchgate.net These transformations, which proceed via isomerization and oxidation, are highly dependent on the solvent and reaction conditions, highlighting the fine control achievable in these systems. researchgate.net For example, using a [RuClCp(PTA)2] catalyst, selective isomerization can be achieved in freshly dried methanol (B129727) or a biphasic water/cyclohexane mixture. researchgate.net

| Catalyst Type | Mechanism Principle | Key Features | Source |

|---|---|---|---|

| Rhodium(I) Complexes | Tandem C-C coupling and intramolecular redox isomerization via a rhodium hydride intermediate. | Provides access to polysubstituted α,β-unsaturated ketones with high atom economy and regioselectivity. | acs.org |

| Primary Amines | Mimics enzymatic double bond migration. | Effective for isomerization of β,γ- to α,β-unsaturated ketones. | acs.org |

| Carboxylate Salts | Involves a rate-determining protonation of an enolate intermediate. | Rivals strong bases in catalytic power for isomerizing thioesters with fewer side reactions. | nih.gov |

| Ruthenium Complexes | Catalyzes isomerization of allylic alcohols to ketones. | Reaction outcome (isomerization vs. oxidation) is highly sensitive to solvent and conditions. | researchgate.net |

| Transition Metal Salts (Period 4) | Catalytic isomerization to thermodynamically more stable isomers. | Applicable to a range of olefinically unsaturated compounds. | google.com |

Selective Hydrogenation of the α,β-Unsaturated Carbonyl System

Selective hydrogenation of the carbon-carbon double bond in the α,β-unsaturated system of 2-Cyclopentadecen-1-one, 3-methyl- is a critical step in the synthesis of the valuable fragrance ingredient (R,S)-Muscone. google.com The primary challenge is to reduce the C=C bond without affecting the carbonyl (C=O) group.

A preferred method for this transformation is catalytic hydrogenation using a palladium catalyst. google.com The choice of catalyst and reaction conditions is vital to ensure high selectivity. The principles of selective hydrogenation are well-illustrated in related processes, such as the semihydrogenation of acetylenic alcohols to alkenes, where modified palladium catalysts are used to prevent over-reduction to the alkane. researchgate.net For instance, the addition of a second metal like zinc to palladium (PdZn) can improve selectivity and stability. researchgate.netmdpi.com The electronic properties of the catalyst support can also play a significant role. High-temperature reduction of Pd/γ-Al2O3 catalysts can lead to the formation of Pd-Al species that exhibit unique electronic properties, favoring the partial hydrogenation product. mdpi.com

For other types of ketones, rhodium nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have proven effective for selective hydrogenation and hydrodeoxygenation. nih.gov The selectivity between the hydrogenated alcohol product and the fully deoxygenated alkane can be controlled by adjusting the reaction temperature. nih.gov While applied to aromatic ketones, these advanced catalytic systems demonstrate the potential for fine-tuning the hydrogenation of various unsaturated carbonyl compounds.

| Catalyst System | Target Transformation | Key Features | Source |

|---|---|---|---|

| Palladium Catalyst | Hydrogenation of 3-Methyl-cyclopentadecenone to (R,S)-Muscone. | Preferred catalyst for selectively reducing the C=C bond while preserving the C=O group. | google.com |

| PdZn Intermetallic on Doped Titania | Selective hydrogenation of 2-methyl-3-butyn-2-ol. | Bimetallic catalyst enhances selectivity towards the alkene; zinc doping improves stability. | researchgate.netmdpi.com |

| Pd on γ-Al2O3 (High-Temp Reduced) | Selective hydrogenation of 2-methyl-3-butyn-2-ol. | Formation of Pd-Al species with modified electronic properties improves selectivity for the semi-hydrogenation product. | mdpi.com |

| Rh@SILP | Hydrogenation/hydrodeoxygenation of aromatic ketones. | Product distribution (alcohol vs. alkane) is tunable by temperature. | nih.gov |

Application of Green Chemistry Principles in Synthesis

The synthesis of macrocycles like 2-Cyclopentadecen-1-one, 3-methyl- is increasingly guided by the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net

One key green strategy is the use of environmentally benign reaction media, such as water or polyethylene (B3416737) glycol (PEG), which can reduce the reliance on large quantities of volatile organic solvents. researchgate.netnih.gov For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often used in building complex macrocyclic precursors, have been successfully performed in water. nih.gov

Another approach involves designing more atom-economical synthetic routes. A process for producing 3-methyl-cyclopentadecenone involves a gas-phase intramolecular condensation of 2,15-hexadecanedione (B93339) using a magnesium oxide catalyst. google.com This method can be more economical and potentially greener than solvent-based alternatives. google.com The synthesis of a related compound, 3-methyl-2-cyclopenten-1-one (B1293772), from 5-hydroxymethylfurfural (B1680220) (a biomass derivative) using high-temperature water also represents a significant green advancement. rsc.orgresearchgate.net

Modern synthetic strategies like the "build-couple-pair" (B/C/P) strategy are being adapted to incorporate green methodologies. nih.govcam.ac.uk This involves combining robust, high-yield reactions like CuAAC and ring-closing metathesis (RCM) in eco-friendly solvents to construct diverse libraries of macrocycles from simple building blocks. nih.gov

| Green Principle | Application Example | Benefit | Source |

|---|---|---|---|

| Use of Safer Solvents | Performing CuAAC reactions in water for macrocycle precursor synthesis. | Reduces use of toxic, volatile organic solvents. | nih.gov |

| Atom Economy | Gas-phase intramolecular condensation to form 3-methyl-cyclopentadecenone. | Potentially reduces solvent waste and improves efficiency. | google.com |

| Use of Renewable Feedstocks | Synthesis of 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural (HMF). | Moves away from fossil fuel-based starting materials. | rsc.org |

| Energy Efficiency | Using high-temperature water (HTW) as both solvent and catalyst promoter. | Can lead to efficient conversions in short reaction times. | rsc.org |

| Waste Prevention | Phase separation/continuous flow macrocyclization protocols. | Eliminates the need for high-dilution conditions that generate large solvent waste streams. | researchgate.net |

Mechanistic Investigations of Reactions Involving 2 Cyclopentadecen 1 One, 3 Methyl

Reaction Pathway Elucidation

The formation of 3-methyl-2-cyclopentadecen-1-one is prominently achieved through an intramolecular aldol (B89426) condensation of 2,15-hexadecanedione (B93339). google.com This process involves the formation of a new carbon-carbon bond to construct the 15-membered ring.

The reaction is typically catalyzed by compounds of elements from Group 2 of the periodic table, with magnesium oxide, calcium oxide, and zinc oxide being particularly effective. google.com The reaction is conducted in the gas phase by introducing the gaseous 2,15-hexadecanedione into a reaction tube filled with the catalyst. google.com

The generally accepted mechanism for the aldol condensation proceeds through the following steps:

Enolate Formation: The reaction is initiated by the deprotonation of an α-carbon of the diketone by the basic catalyst, leading to the formation of an enolate ion. For 2,15-hexadecanedione, this can occur at either C-1 or C-3 (equivalent to C-14 or C-16).

Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the carbonyl carbon at the other end of the long chain (C-15). This intramolecular cyclization step results in the formation of a β-hydroxy ketone intermediate, specifically 3-hydroxy-3-methylcyclopentadecanone.

Dehydration: The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the more stable α,β-unsaturated ketone, 3-methyl-2-cyclopentadecen-1-one. This dehydration step is often facile due to the formation of a conjugated system.

The subsequent conversion of 3-methyl-2-cyclopentadecen-1-one to muscone (B1676871) involves the hydrogenation of the carbon-carbon double bond. This reduction is commonly carried out using a palladium catalyst. google.com The mechanism for this heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the palladium catalyst. The hydrogen atoms are then added sequentially to the same face of the double bond, a process known as syn-addition. libretexts.orglibretexts.org

Stereochemical Control in Reaction Mechanisms

Achieving the desired stereochemistry is paramount, particularly in the synthesis of the enantiomerically pure (R)-(-)-muscone. Stereochemical control is a key consideration in the reactions involving 3-methyl-2-cyclopentadecen-1-one.

One of the primary methods to introduce the chiral center at the methyl-bearing carbon is through the asymmetric conjugate addition of a methyl group to (E)-2-cyclopentadecen-1-one. This has been successfully achieved using a chiral methyl cuprate (B13416276) reagent. The stereochemical outcome of this 1,4-addition is directed by the use of newly devised chiral ligands. For instance, the use of ligands such as (1R,2R,3S,4S)-3-[(1-methylpyrrolyl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has been shown to produce (R)-(-)-muscone with a high enantiomeric excess of 89%. rsc.org The chiral ligand coordinates to the copper atom, creating a chiral environment that favors the approach of the methyl group to one face of the enone over the other, thus dictating the stereochemistry of the newly formed stereocenter.

Another critical point of stereochemical control is the asymmetric hydrogenation of the double bond in 3-methyl-2-cyclopentadecen-1-one. This approach directly converts the achiral precursor into the chiral product, muscone. This transformation is effectively catalyzed by a ruthenium/optically active complex catalyst. google.com The stereoselectivity of this reaction is governed by the chiral ligands associated with the ruthenium center, which will be discussed in more detail in the following section.

Catalytic Cycle Analysis in Asymmetric Synthesis

The asymmetric hydrogenation of 3-methyl-2-cyclopentadecen-1-one to optically active muscone relies on a sophisticated catalytic cycle involving a chiral ruthenium complex. google.com While a specific detailed cycle for this exact substrate is not extensively published, the mechanism can be understood by analogy to well-studied ruthenium-catalyzed asymmetric hydrogenations of ketones. nih.govwikipedia.org

The catalytic cycle for the asymmetric hydrogenation of a ketone using a typical Noyori-type ruthenium catalyst generally involves the following key steps:

Catalyst Activation: The pre-catalyst, often a ruthenium(II) dihalide complex with a chiral diphosphine and a chiral diamine ligand, is activated by hydrogen gas in the presence of a base. This process generates a ruthenium dihydride species, which is the active catalyst.

Outer Sphere Mechanism: Unlike many catalytic processes, the asymmetric hydrogenation of ketones by these ruthenium complexes is believed to proceed via an "outer sphere" mechanism. In this model, the ketone substrate does not directly coordinate to the ruthenium metal center. Instead, it interacts with the chiral ligands, particularly the diamine, through hydrogen bonding.

Hydrogen Transfer: The key step involves the concerted transfer of a hydridic hydrogen from the ruthenium (Ru-H) and a proton from the amine ligand (N-H) to the carbonyl group of the substrate. This transfer occurs through a six-membered pericyclic transition state. The chirality of the ligands dictates the facial selectivity of this hydrogen transfer, leading to the formation of one enantiomer of the alcohol (in this case, muscone) preferentially.

Catalyst Regeneration: After the product is released, the ruthenium complex reacts with hydrogen gas to regenerate the active dihydride catalyst, allowing it to enter another catalytic cycle.

The table below summarizes the catalytic systems described for the synthesis and subsequent asymmetric hydrogenation of 3-methyl-2-cyclopentadecen-1-one.

| Reaction | Catalyst | Ligand/Activator | Product | Reference |

| Intramolecular Aldol Condensation | Magnesium Oxide, Calcium Oxide, or Zinc Oxide | - | 3-Methyl-2-cyclopentadecen-1-one | google.com |

| Hydrogenation | Palladium | - | R/S-Muscone | google.com |

| Asymmetric Hydrogenation | Ruthenium Complex | Optically Active Complex | Optically Active Muscone | google.com |

| Asymmetric Conjugate Addition | Methyl Cuprate | (1R,2R,3S,4S)-3-[(1-methylpyrrolyl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | (R)-(-)-Muscone | rsc.org |

This mechanistic understanding is crucial for the rational design of new and more efficient catalysts and for the optimization of reaction conditions to favor the formation of the desired stereoisomer of muscone, a compound of significant commercial value in the fragrance industry.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

The large and flexible 15-membered ring of 3-methyl-2-cyclopentadecen-1-one and related macrocyclic musks results in a complex conformational landscape. Understanding which three-dimensional structures are most stable and therefore most likely to be recognized by olfactory receptors is a primary goal of molecular modeling.

Early models relied on molecular mechanics, while more recent studies combine these methods with higher-level quantum chemistry and spectroscopic data to map out the potential energy surface. For instance, conformational analysis of related macrocyclic ketones has been performed using methods like the MMFF force field and Density Functional Theory (DFT).

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic characteristics of 3-methyl-2-cyclopentadecen-1-one, which are fundamental to its stability, reactivity, and intermolecular interactions. Methods such as Density Functional Theory (DFT) are employed to optimize molecular structures and compute key electronic descriptors.

A crucial aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are vital indicators of a molecule's kinetic stability and chemical reactivity. For instance, in a broad study of synthetic musks, it was found that lower HOMO energy, and a smaller energy gap were correlated with lower synthesizability, suggesting these electronic parameters are linked to molecular stability. mdpi.com

Furthermore, quantum mechanics/molecular mechanics (QM/MM) hybrid methods have proven invaluable. pnas.org These methods allow a high level of quantum theory to be applied to the ligand and the immediate binding site of a receptor, while the rest of the protein is treated with more computationally efficient molecular mechanics. This approach has been used to calculate the binding energies of muscone (B1676871) and its analogues to human olfactory receptors, providing a quantitative measure of the interaction strength. pnas.org

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are pivotal in identifying the specific molecular features of 3-methyl-2-cyclopentadecen-1-one derivatives that are essential for their musk odor. These studies involve synthesizing a series of related compounds and correlating their structural modifications with changes in their olfactory properties.

A notable example is the investigation of fluorinated analogues of macrocyclic ketones like muscone. The introduction of a difluoromethylene (CF2) group into the macrocyclic ring acts as a "conformational bias," influencing the ring's preferred shape. nih.gov X-ray crystallography and computational modeling of these analogues have shown that compounds retaining a shape similar to the parent musk ketone exhibit the characteristic musk fragrance. Conversely, if the CF2 group placement leads to a distorted conformation, the musk odor is lost. nih.gov This demonstrates that not just the chemical composition, but the resulting three-dimensional structure, is critical for receptor activation.

Another SAR approach has been to study how the stereochemistry at the C-3 methyl group influences the odor. It has been found that for the related compound (R,Z)-5-muscenone, the (R)-enantiomer possesses an extremely low olfactory threshold and the desired nitromusk character, while the (S)-enantiomer is significantly weaker. chimia.ch This chiral selectivity is a key aspect of its interaction with olfactory receptors.

The table below summarizes key findings from SAR studies on derivatives of related macrocyclic musks.

| Derivative Class | Structural Modification | Impact on Odor Profile | Reference |

| Fluorinated Analogues | Introduction of a CF2 group at various positions | Odor is retained if the conformation is similar to the parent musk; distorted conformations lose the musk scent. | nih.gov |

| Stereoisomers | (S)-enantiomer of Muscone | Weakly musky compared to the potent (R)-enantiomer. | chimia.ch |

| Stereoisomers | (R)-enantiomer of 5-Muscenone | Possesses a very low odor threshold and desirable nitromusk character. | chimia.ch |

Computational Prediction of Olfactory Receptor Interactions with Analogues

A frontier in understanding the sense of smell is the computational prediction of how odorant molecules, including analogues of 3-methyl-2-cyclopentadecen-1-one, bind to and activate olfactory receptors (ORs). Since obtaining crystal structures of ORs is notoriously difficult, computational modeling is an essential tool.

Researchers have successfully built homology models of human ORs, such as OR5AN1 and OR1A1, which are known to respond to musk compounds. pnas.org Using these models, molecular docking and molecular dynamics (MD) simulations can predict the binding poses and interactions of various musk analogues within the receptor's binding pocket.

A comprehensive study combined computational modeling with site-directed mutagenesis experiments to validate their predictions. pnas.org They analyzed the binding of 35 different musk-related odorants, including muscone and its analogues, to OR5AN1. The computational models correctly predicted the chiral selectivity of the receptor for (R)-muscone over (S)-muscone. pnas.org The simulations identified key amino acid residues within the receptor, such as Tyrosine 260 in transmembrane helix 6, as being crucial for binding macrocyclic musks through hydrogen bonding. pnas.org Other interactions, primarily hydrophobic, with surrounding aromatic residues also stabilize the ligand within the binding site. Such studies provide a detailed molecular-level picture of the initial event in odor perception. pnas.orgnih.gov

The table below outlines the key computational methods and findings in the study of olfactory receptor interactions.

| Olfactory Receptor | Computational Method | Key Findings for Musk Analogues | Reference |

| OR5AN1 | QM/MM, Molecular Dynamics, Site-Directed Mutagenesis | Identified Tyr260 as a crucial binding residue. Computationally confirmed chiral selectivity for (R)-muscone. | pnas.org |

| OR1A1 | QM/MM, Molecular Dynamics | Predicted to bind nitromusks, with key interactions involving Tyr258. | pnas.org |

| Generic ORs | Homology Modeling, Molecular Docking | General procedure for predicting ligand-receptor binding modes and affinities. | nih.govsemanticscholar.org |

| Dienone Musk Receptors | Molecular Docking | Investigated steric and electrostatic complementarity between ligands and a chemokine receptor model. | researchgate.net |

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Isomer Differentiation

Spectroscopic techniques are fundamental in distinguishing between the geometric isomers of 2-Cyclopentadecen-1-one, 3-methyl-. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard, providing detailed structural information based on the distinct electronic environments of the isomers.

While specific spectral data for 2-Cyclopentadecen-1-one, 3-methyl- is not extensively published, the principles of differentiating α,β-unsaturated ketone isomers are well-established. In ¹H NMR spectroscopy, the chemical shift of the vinylic proton is a key indicator. For the related compound, 3-methylcyclopent-2-en-1-one, the vinylic proton appears at a specific chemical shift. It is expected that the (E) and (Z) isomers of the larger 15-membered ring system would show distinct chemical shifts for the proton at the C2 position due to the different spatial relationship with the carbonyl group and the methyl group at C3.

¹³C NMR spectroscopy is also a critical tool. The carbon atoms of the double bond (C2 and C3) and the carbonyl carbon (C1) will exhibit different chemical shifts for the (E) and (Z) isomers. The exact positions of these signals are highly sensitive to the geometry of the double bond.

Infrared (IR) spectroscopy provides valuable information about the functional groups present. The C=O stretching frequency in α,β-unsaturated ketones is sensitive to the configuration of the double bond. The (E) and (Z) isomers are expected to show slight differences in the wavenumber of their carbonyl absorption bands.

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. While the mass spectra of (E) and (Z) isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity of 2-Cyclopentadecen-1-one, 3-methyl-, separating its geometric isomers, and determining its enantiomeric excess, which is crucial for the synthesis of enantiomerically pure muscone (B1676871).

Gas Chromatography (GC) is a standard technique for purity analysis. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the main compound and any impurities. For the analysis of muscone precursors, a capillary column such as a DB-5 MS is often employed. The separation of the (E) and (Z) isomers can often be achieved using standard non-polar or medium-polarity columns due to differences in their boiling points and interaction with the stationary phase.

Table 1: Representative Gas Chromatography (GC) Parameters for Purity Analysis

| Parameter | Value |

| Column | DB-5 MS (or equivalent) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer (MS) |

| Oven Program | A temperature gradient, for example, starting at a lower temperature and ramping up to a higher temperature to ensure separation of all components. |

To determine the enantiomeric excess of 3-methyl-2-cyclopentadecen-1-one, chiral chromatography is necessary. Chiral Gas Chromatography (GC) using a chiral stationary phase (CSP) is a powerful method. Cyclodextrin-based columns, such as those with heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin, are known to be effective in separating the enantiomers of various chiral compounds, including musks.

High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly for the enantioselective separation of chiral compounds. Chiral stationary phases based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are widely used. The separation is achieved by the differential interaction of the enantiomers with the chiral stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving good separation.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Enantiomeric Excess Determination

| Parameter | Value |

| Column | Chiral Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Isocratic mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detector | UV (at a wavelength where the compound absorbs) |

| Column Temperature | Ambient or controlled |

The successful synthesis of enantiomerically pure (R)-(-)-muscone relies heavily on these advanced analytical methods to characterize and control the stereochemistry of its precursor, 2-Cyclopentadecen-1-one, 3-methyl-.

Emerging Research Directions and Applications of 2 Cyclopentadecen 1 One, 3 Methyl

Development of Novel Macrocyclic Scaffolds

Researchers are actively investigating 2-Cyclopentadecen-1-one, 3-methyl- as a foundational structure for developing new macrocyclic scaffolds. These large-ring molecules are of great interest in fragrance chemistry. illinois.edu The synthesis of novel analogs, such as 3-methylcyclononadecanone and 3-methylcycloheptadecanone, is being explored. escholarship.org Computational tools and docking software are being used to predict the binding affinities of these new molecules to human olfactory receptors, guiding the design of compounds with potentially enhanced or unique scent profiles. escholarship.org

Efforts in this area include the development of innovative synthetic methods, such as ring-closing metathesis and multi-step total synthesis, to create these complex structures. escholarship.org For instance, a proposed six-step, eco-efficient conversion of oleic acid to (R)-muscone, a related macrocyclic ketone, highlights the drive towards greener synthetic routes. escholarship.org The exploration of different ring sizes and the introduction of various functional groups are key strategies in the quest for new macrocyclic musk compounds with desirable odor characteristics. illinois.edu

Role in Sustainable Production of Musk Compounds

The production of musk compounds has historically been associated with ethical and environmental concerns due to its original extraction from animal sources. escholarship.org Consequently, there is a strong emphasis on developing sustainable, synthetic routes to these valuable fragrance ingredients. escholarship.org 2-Cyclopentadecen-1-one, 3-methyl- is at the forefront of this research, with studies focusing on greener and more practical syntheses.

One promising approach involves utilizing renewable and readily available starting materials like oleic acid, a monounsaturated fatty acid. escholarship.org Research is underway to devise and optimize synthetic pathways that are not only environmentally friendly but also economically viable for industrial-scale production. escholarship.orggoogle.com A patented process describes the production of 3-methyl-cyclopentadecenone through the intramolecular condensation of 2,15-hexadecanedione (B93339) in the gas phase, using catalysts such as magnesium oxide, calcium oxide, or zinc oxide. google.com This method is presented as a more straightforward and economical alternative to previous synthetic routes. google.com

Furthermore, chemoenzymatic strategies are being explored to produce valuable fragrance compounds like exaltolide and silvanone supra from stearic acid, demonstrating the potential of biocatalysis in the sustainable production of musk-related molecules. researchgate.net These methods often involve enzymes like P450 monooxygenases to perform selective oxidations, leading to the desired macrocyclic structures. researchgate.net

Contributions to Chiral Building Block Synthesis in Organic Chemistry

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in the pharmaceutical and fine chemical industries. cabidigitallibrary.orgpharmasalmanac.com 2-Cyclopentadecen-1-one, 3-methyl- and related macrocyclic ketones serve as valuable precursors and building blocks in the asymmetric synthesis of complex chiral structures. nih.govresearchgate.net

Chemoenzymatic methods are proving to be particularly effective in this domain. researchgate.netnih.gov These approaches combine the selectivity of enzymes with the versatility of chemical synthesis to produce enantiomerically pure compounds. nih.gov For example, biocatalytic transformations, such as enzymatic oxidation and reduction, are employed to create chiral α-hydroxy ketones and other important pharmaceutical precursors with high optical purity. cabidigitallibrary.orgresearchgate.net The development of new chemoenzymatic methods is essential for producing a wide range of bioactive compounds. researchgate.net

The use of chiral catalysts, such as DuPHOS and Noyori's catalysts, in asymmetric hydrogenation and epoxidation reactions allows for the synthesis of chiral amino acids and alcohols from achiral starting materials. nih.govresearchgate.net These chiral building blocks are crucial for the development of new drugs and other biologically active molecules. cabidigitallibrary.orgnih.gov

Exploration of Structure-Odor Relationships for Macrocyclic Ketones

Understanding the relationship between the molecular structure of a compound and its perceived odor is a fundamental goal in fragrance chemistry. perfumerflavorist.com For macrocyclic ketones like 2-Cyclopentadecen-1-one, 3-methyl-, this involves studying how factors such as ring size, the presence and position of double bonds, and the nature of substituents influence the scent profile. illinois.edu

Early theories by chemists like Ruzicka and Stoll laid the groundwork for this field, suggesting that molecular shape is a primary determinant of odor character. illinois.eduperfumerflavorist.com More recent research has expanded on these ideas, employing computational modeling and synthetic chemistry to probe the nuances of structure-odor relationships (SORs). escholarship.orgperfumerflavorist.com

Studies have shown that even subtle changes in the molecular structure can lead to significant differences in odor. For example, the (Z)-isomers of some unsaturated 16-membered macrocycles are described as strong musks, while their alkyne counterparts are only slightly musky. illinois.edu The introduction of double bonds at various positions within the macrocyclic ring can also modulate the odor, with some di- and mono-unsaturated 15-membered ketones exhibiting powerful and elegant musk scents. illinois.edu The powerful and pleasant musk scent of 5-Cyclopentadecen-1-one, 3-methyl- is described as conjuring complex sensations of the woods and wild animals. fragranceconservatory.com

Interactive Data Table:

Table 1: Investigated Macrocyclic Musk Analogs and their Precursors| Compound Name | Starting Material | Key Synthetic Step | Ring Size | Predicted/Observed Properties | Reference(s) |

|---|---|---|---|---|---|

| 3-methylcyclononadecanone | Oleic Acid | Total Synthesis | 19 | Predicted higher binding affinity to olfactory receptor 5AN1 than (R)-muscone | escholarship.org |

| 3-methylcycloheptadecanone | Oleic Acid | Total Synthesis | 17 | Predicted higher binding affinity to olfactory receptor 5AN1 than (R)-muscone | escholarship.org |

| (R)-muscone | Oleic Acid | Six-step, eco-efficient conversion | 15 | Known aroma chemical | escholarship.org |

| Dihydrocivetone | Oleic Acid | Pyrolysis-mediated cyclization | 17 | Known aroma chemical | escholarship.org |

| 3-Methyl-cyclopentadecenone | 2,15-Hexadecanedione | Intramolecular condensation | 15 | Readily and economically produced | google.com |

| Exaltolide | Stearic Acid | Hydroxylation/carbonylation/esterification/hydrolysis/lactonization | 16 | High-value flavor | researchgate.net |

Q & A

Q. How should researchers validate spectral data for 2-Cyclopentadecen-1-one, 3-methyl- to ensure reproducibility?

- Methodological Answer : Cross-validate NMR and IR spectra with reference libraries (e.g., NIST Chemistry WebBook ). Share raw spectral files in standardized formats (e.g., JCAMP-DX) via platforms like Zenodo. Conduct round-robin tests with independent labs to confirm peak assignments and quantify measurement uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.